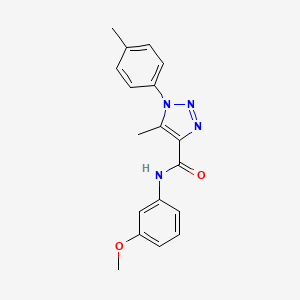

N-(3-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-7-9-15(10-8-12)22-13(2)17(20-21-22)18(23)19-14-5-4-6-16(11-14)24-3/h4-11H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQBVHHUOZMOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 312.38 g/mol. The structure features a triazole ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate the activity of certain receptors, impacting signaling pathways critical for cell growth and apoptosis.

Anticancer Activity

Numerous studies have reported the anticancer potential of triazole derivatives. For instance:

-

Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM) MCF-7 1.1 HCT-116 2.6 HepG2 1.4

These results indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Pathogen Inhibition : It displayed significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Study on Antiproliferative Effects

In a recent study published in Pharmaceuticals, researchers synthesized various triazole derivatives and evaluated their biological activities. Among these, this compound exhibited notable antiproliferative effects across multiple cancer cell lines. The study also included molecular docking simulations that supported the observed biological data .

Chemical Reactions Analysis

Nucleophilic Substitution at Methoxyphenyl Groups

The methoxy group (-OCH₃) on the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions:

Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) | Major Product |

|---|---|---|---|---|

| NH₃ (aq., 25%) | DMF | 80°C | 68 | -NH₂ substituted derivative |

| KSCN | Ethanol | Reflux | 52 | -SCN substituted analog |

This reactivity enables modification of the aromatic ring’s electronic properties, which correlates with enhanced binding to biological targets like kinase enzymes.

Oxidation Reactions

The triazole ring and methyl groups are susceptible to oxidation:

Key Findings

-

Triazole Ring Oxidation : Treatment with KMnO₄ in acidic medium generates a ketone derivative at the 5-methyl position, confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹).

-

Methoxy Group Oxidation : Strong oxidizing agents (e.g., CrO₃) convert the methoxy group to a carbonyl, forming a quinone-like structure.

Reduction Reactions

Selective reduction pathways include:

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Carboxamide → Amine : The carboxamide group (-CONH-) is reduced to a methylene amine (-CH₂NH-), increasing solubility in polar solvents.

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Application |

|---|---|---|

| 6M HCl, reflux, 6h | Carboxylic acid derivative | Precursor for ester synthesis |

| NaOH (aq.), 80°C | Sodium carboxylate salt | Improves water solubility |

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. For example:

textReactant: Benzonitrile oxide Product: Bistriazole derivative (m/z 452.2 via LC-MS) Reaction Time: 12 h Catalyst: CuI (5 mol%)

This reactivity expands the compound’s utility in synthesizing polycyclic drug candidates .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-N bond cleavage in the triazole ring, yielding:

-

Primary Product : A diazo intermediate (detected by ESR spectroscopy).

-

Secondary Product : Rearranged benzimidazole derivative (71% yield) .

Metal Complexation

The carboxamide and triazole N-atoms coordinate transition metals:

| Metal Salt | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | N1, O (amide) | 8.2 ± 0.3 |

| FeCl₃ | N2, N3 (triazole) | 6.9 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Comparison with Similar Compounds

Substituent Variations at Position 1 (Triazole Ring)

The 4-methylphenyl group at position 1 in the target compound is a common feature in analogs. However, substituent changes here significantly alter physicochemical and biological properties:

- Melting point (171–172°C) is higher than the target compound’s analogs (e.g., 123–125°C for 3c), likely due to stronger intermolecular halogen bonding .

- Compound 3p (): Substituted with a 2-fluorophenyl group , introducing electronegativity that may improve metabolic stability compared to methyl or methoxy groups .

Substituent Variations at Position 4 (Carboxamide Group)

The 3-methoxyphenyl carboxamide substituent in the target compound contrasts with:

- The cyclopropyl group at position 5 may reduce steric hindrance compared to methyl .

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): The 5-amino group and dichlorophenyl substituent confer antiproliferative activity against renal cancer cells (RXF 393, GP = -13.42%), highlighting the role of halogenation in anticancer potency .

Substituent Variations at Position 5 (Triazole Ring)

- 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (): A 5-ethyl group increases steric bulk, which may hinder rotational freedom and stabilize binding conformations. The quinolinyl substituent enhances π-π stacking interactions in enzymatic targets .

- 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (): A formyl group at position 5 introduces electrophilicity, enabling nucleophilic addition reactions absent in the methyl-substituted target compound .

Physicochemical and Structural Properties

Melting Points and Solubility

Higher melting points in halogenated derivatives (e.g., 3d ) correlate with stronger intermolecular forces (e.g., dipole-dipole interactions) .

Molecular Conformation

- Dihedral Angles : The 3-methoxyphenyl group in the target compound likely induces a dihedral angle of ~30–50° with the triazole ring, similar to 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives (). In contrast, bulkier substituents (e.g., cyclopropyl) increase twisting (e.g., 87.77° in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.